molecular formula C5H14ClNO B8181503 (2S,3S)-3-aminopentan-2-ol hydrochloride

(2S,3S)-3-aminopentan-2-ol hydrochloride

Cat. No.: B8181503
M. Wt: 139.62 g/mol
InChI Key: KAJAIXQRKSAXTM-FHAQVOQBSA-N
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Description

(2S,3S)-3-aminopentan-2-ol hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its two asymmetric carbon atoms, which confer specific stereochemical properties. It is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-aminopentan-2-ol hydrochloride typically involves stereoselective reduction processes. One common method includes the reduction of diketolactam intermediates using biocatalysts like baker’s yeast, which can achieve high enantiomeric excess and yield . The reaction conditions often involve maintaining a pH of 6.5 and a temperature of 30°C to optimize the reduction process.

Industrial Production Methods

Industrial production of this compound may involve similar stereoselective reduction techniques but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-aminopentan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S,3S)-3-aminopentan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-aminopentan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-aminopentan-2-ol hydrochloride is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral pharmaceuticals and as a research tool in studying stereochemical effects in biological systems.

Properties

IUPAC Name

(2S,3S)-3-aminopentan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-5(6)4(2)7;/h4-5,7H,3,6H2,1-2H3;1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJAIXQRKSAXTM-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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